![molecular formula C18H17ClN4O2S2 B2872141 2-[[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 850937-41-6](/img/structure/B2872141.png)
2-[[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains a 5-Chlorothiophen-2-yl group, a 1,3,4-oxadiazol-2-yl group, a sulfanyl group, and a 4-phenylpiperazin-1-yl group. These groups are common in many pharmaceuticals and could imply a potential use in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The presence of the 1,3,4-oxadiazole ring and the 5-Chlorothiophen-2-yl group could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
Again, without specific information, it’s difficult to provide a detailed chemical reactions analysis. The compound’s reactivity would likely be influenced by the presence of the 1,3,4-oxadiazole ring, the 5-Chlorothiophen-2-yl group, and the sulfanyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. These could include its solubility, stability, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen
Synthesis and Antituberculosis Activity
This compound's derivatives have been synthesized and evaluated for their antituberculosis properties. For example, a study involving the synthesis of 3-heteroarylthioquinoline derivatives, which are related structurally, demonstrated significant in vitro activity against Mycobacterium tuberculosis H37Rv. Among the compounds screened, specific derivatives showed notable activity, indicating their potential as antituberculosis agents without cytotoxic effects on NIH 3T3 mouse fibroblast cell lines (Selvam et al., 2011).
Antimicrobial Applications
Further research has developed derivatives with antimicrobial activities. For instance, the synthesis of new 5-(3-Chloro-1-Benzothiophen-2-YL)-1,3,4-Oxadiazole-2-Thiol derivatives and their subsequent reaction with various agents resulted in compounds that exhibited antibacterial activity. This highlights the potential for developing new antimicrobial agents based on this chemical structure (G. Naganagowda & A. Petsom, 2011).
Anticancer and Apoptosis-Inducing Properties
Investigations into the anticancer properties of related compounds have identified specific derivatives as apoptosis inducers with activity against breast and colorectal cancer cell lines. A compound, identified through caspase- and cell-based high-throughput screening, was found to induce apoptosis and arrest cells in the G1 phase, suggesting a novel approach for cancer treatment. The molecular target for these compounds was identified as TIP47, an IGF II receptor binding protein, showcasing the importance of chemical genetics in discovering potential anticancer agents (Han-Zhong Zhang et al., 2005).
Anti-Inflammatory Applications
A series of derivatives have been synthesized and assessed for their anti-inflammatory activity. One study focused on the development of 2-{[5-(2-Chlorophenyl)-4H-1,2,4-Triazol- 3-YL]Sulfanyl}-1-(Substituted Phenyl)Ethanones, which exhibited significant anti-inflammatory activity in animal models. This research underscores the potential of these compounds in creating new anti-inflammatory agents with reduced risk of gastric irritation (N. Karande & L. Rathi, 2017).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2S2/c19-15-7-6-14(27-15)17-20-21-18(25-17)26-12-16(24)23-10-8-22(9-11-23)13-4-2-1-3-5-13/h1-7H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUKDUJPOMULEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(O3)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

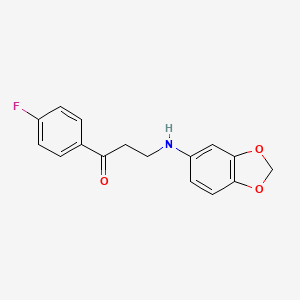
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2872065.png)
![2-Chloro-N-[2-pyrrolidin-1-yl-2-(1,3-thiazol-2-yl)ethyl]acetamide;hydrochloride](/img/structure/B2872066.png)
![2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-mesitylacetamide](/img/structure/B2872067.png)
![1-(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2872068.png)
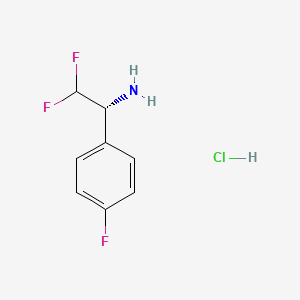
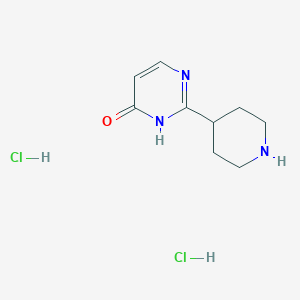

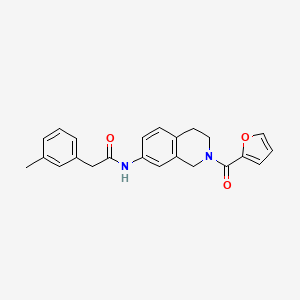
![2-fluoro-N-[[4-(3-methylphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2872076.png)
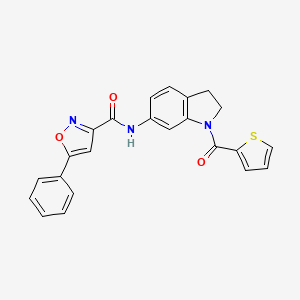
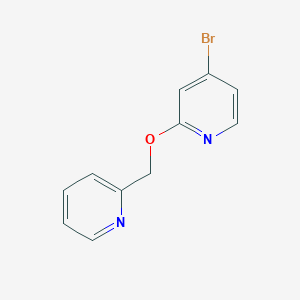
![methyl (E)-2-[(3-chlorobenzoyl)amino]-3-(dimethylamino)prop-2-enoate](/img/structure/B2872081.png)
